prop-2-ynyl 2-(diethylcarbamoyl)benzoate
Description
Prop-2-ynyl 2-(diethylcarbamoyl)benzoate is a benzoate ester derivative featuring a diethylcarbamoyl substituent at the 2-position of the benzene ring and a prop-2-ynyl (propargyl) ester group. This compound is structurally notable for its dual functional groups: the electron-withdrawing carbamate moiety and the reactive alkyne group, which may confer unique reactivity and applications in organic synthesis, polymer chemistry, or medicinal chemistry.
Properties
CAS No. |
296883-72-2 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.3g/mol |
IUPAC Name |
prop-2-ynyl 2-(diethylcarbamoyl)benzoate |
InChI |
InChI=1S/C15H17NO3/c1-4-11-19-15(18)13-10-8-7-9-12(13)14(17)16(5-2)6-3/h1,7-10H,5-6,11H2,2-3H3 |
InChI Key |
CQAKKCMGIBYDKI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C(=O)OCC#C |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C(=O)OCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-ynyl 2-(diethylcarbamoyl)benzoate typically involves the esterification of 2-[(diethylamino)carbonyl]benzoic acid with propargyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pH control can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
prop-2-ynyl 2-(diethylcarbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
prop-2-ynyl 2-(diethylcarbamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of prop-2-ynyl 2-(diethylcarbamoyl)benzoate involves its interaction with specific molecular targets. The propynyl group can undergo reactions that generate reactive intermediates, which can interact with biological molecules. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then exert its effects on various biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ester Group Variants
The propargyl ester group in prop-2-ynyl 2-(diethylcarbamoyl)benzoate distinguishes it from other esters like methyl or ethyl benzoates. For example:
- Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate (): This analog contains two propargyl groups (one ester, one ether) and a methoxy substituent. Its synthesis via alkylation of 4-hydroxy-3-methoxybenzoic acid with propargyl bromide achieved a white solid product with a melting point of 65–68°C. The propargyl groups enhance reactivity in click chemistry or polymerization, similar to the target compound.
- Ethyl 4-(dimethylamino)benzoate (): This compound, with an ethyl ester and dimethylamino group, demonstrated superior reactivity in resin cements compared to methacrylate-based esters, suggesting that ester choice (propargyl vs. ethyl) significantly impacts physicochemical performance.
Substituent Position and Electronic Effects
The 2-diethylcarbamoyl group in the target compound likely alters electronic density and steric hindrance compared to analogs with substituents at other positions:
- Methyl 2-(4-((4-(diethylcarbamoyl)-2-nitrophenyl)thio)-3-nitrobenzoyl)benzoate (14c) (): This sulfur-containing analog features a diethylcarbamoyl group at the 4-position of a nitro-substituted benzene ring. Its lower synthesis yield (34%) compared to other derivatives (e.g., 80% for compound 12c) highlights the synthetic challenges posed by bulky carbamate groups.
- Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate (): Substitution at the 3- and 4-positions with methoxy and propargyloxy groups, respectively, creates distinct intermolecular interactions (e.g., C–H⋯O chains) in its crystal lattice, which may differ from the target compound’s 2-substituted carbamate.
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